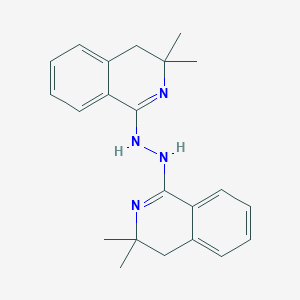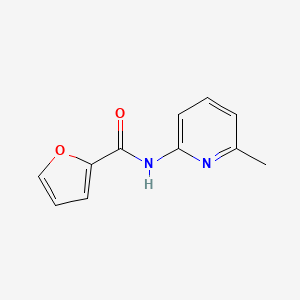
ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a compound involved in various chemical and physical studies. It is related to thiophene derivatives, which are significant in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis The synthesis of similar compounds typically involves multistep chemical reactions that provide insights into the structural and functional relationships within thiophene derivatives. For instance, ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with a related structure, is synthesized and characterized through NMR, UV-Vis, FT-IR, and Mass spectroscopy. These methodologies are likely applicable in synthesizing ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, demonstrating the compound's formation and its exothermic and spontaneous reaction nature at room temperature (Singh, Kumar, Tiwari, & Rawat, 2013).
Molecular Structure Analysis The molecular structure of related compounds is often analyzed using Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory. This includes studies on vibrational analyses, electronic transitions, and intra- and intermolecular interactions, which provide a comprehensive understanding of the molecular geometry and properties of the substance. Similar analysis techniques would apply to ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, revealing the nature and strength of its molecular interactions (Singh et al., 2013).
Chemical Reactions and Properties The chemical behavior of ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be deduced from related studies. The interactions and reactions involving thiophene derivatives are complex, involving various types of bonding and molecular interactions, including hydrogen bonding and charge transfer. These reactions are significant for understanding the compound's chemical properties and reactivity (Singh et al., 2013).
Physical Properties Analysis The physical properties, such as melting points, boiling points, and solubility, would be influenced by the compound's molecular structure and interactions. While specific data on ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate may not be available, analogous compounds provide a basis for predicting these properties. Techniques such as spectroscopy and thermodynamic parameter calculations offer insights into the physical characteristics of these compounds (Singh et al., 2013).
Chemical Properties Analysis The chemical properties of ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate would include reactivity, stability, and interaction with other chemicals. Studies on related compounds, utilizing NBO analysis and Fukui functions, help in understanding the charge distribution, reactivity sites, and potential reaction pathways. These analyses are crucial for predicting how the compound behaves in chemical reactions and its potential applications in various fields (Singh et al., 2013).
属性
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRPPMZGKJYIO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5658271.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5658279.png)
![rel-(1S,6R)-3-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658286.png)
![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)
![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)



![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)


![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5658358.png)